N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(2-aminoethyl)cyclopentanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-5-6-10-8(11)7-3-1-2-4-7;/h7H,1-6,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMCVCUQPGFXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-28-7 | |
| Record name | Cyclopentanecarboxamide, N-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Approach
The synthesis of N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride typically involves the formation of an amide bond between a cyclopentanecarboxylic acid derivative and 2-aminoethylamine, followed by conversion to its hydrochloride salt. The preparation methods can be broadly categorized into:
- Amidation via carbamoyl chloride intermediates
- Direct coupling using activated carboxylic acid derivatives
- Reductive amination and subsequent amide formation
Preparation via Carbamoyl Chloride Intermediate
One classical approach involves the reaction of cyclopentanecarboxylic acid or its derivatives with thionyl chloride or other chlorinating agents to form cyclopentanecarboxylic acid chloride, which then reacts with 2-aminoethylamine.
- Cyclopentanecarboxylic acid is converted to its acid chloride using reagents like thionyl chloride under reflux.
- The acid chloride is reacted with 2-aminoethylamine in the presence of a base such as triethylamine or pyridine to scavenge the generated hydrochloric acid.
- The reaction is typically conducted in an inert solvent such as dichloromethane or toluene at temperatures ranging from ambient to 80°C.
- After completion, the product is isolated by aqueous workup and purified by crystallization or chromatography.
- The free amide is then converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.
Reaction conditions and notes:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acid chloride formation | Cyclopentanecarboxylic acid + SOCl2, reflux | Dry conditions, removal of HCl gas |
| Amidation | Acid chloride + 2-aminoethylamine + base, 0-80°C, 3h to 3 days | Base scavenges HCl; solvent choice critical |
| Salt formation | Treatment with HCl in ether or methanol | Yields hydrochloride salt form |
This method is well-documented for related amides and is adaptable for this compound synthesis.
Direct Amidation Using Activated Esters or Anhydrides
Another approach involves activating cyclopentanecarboxylic acid as an anhydride or ester, followed by reaction with 2-aminoethylamine.
- Activation can be done using carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).
- The amine is added to the activated intermediate under mild conditions, often at room temperature.
- The reaction mixture is then purified to isolate the amide product.
- Conversion to hydrochloride salt follows as above.
This method avoids the use of corrosive acid chlorides and can offer milder reaction conditions with good yields.
Reductive Alkylation and Subsequent Amidation
In some synthetic routes for related amides, reductive alkylation of primary amines with aldehydes followed by amidation is employed:
- The primary amine (e.g., 2-aminoethylamine) is reacted with an aldehyde in the presence of an acid catalyst (acetic acid or HCl) and a hydride reducing agent such as sodium cyanoborohydride.
- The secondary amine formed can be further reacted with cyclopentanecarboxylic acid derivatives to form the amide.
- Reaction times range from 3 to 24 hours, temperatures from ambient to reflux.
- Purification involves extraction, chromatography, or crystallization.
This multi-step approach allows for structural diversity and is useful for derivatives but may be adapted for the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|
| Carbamoyl chloride amidation | Cyclopentanecarboxylic acid chloride + 2-aminoethylamine + base, 0-80°C | Well-established, high purity | Requires corrosive reagents | Moderate to high |
| Activated ester/anhydride amidation | DCC/EDC + DMAP + 2-aminoethylamine, rt | Mild conditions, less corrosive | Carbodiimide byproducts | Moderate to high |
| Hydrazine-mediated ring reaction (for related imides) | Cyclopentane phthalic anhydride + hydrazine hydrate, reflux in methanol | High yield, scalable | Specific to related compounds | ~85-88% |
| Reductive alkylation + amidation | Aldehyde + amine + hydride reducing agent + acid catalyst | Allows diversity, mild conditions | Multi-step, longer reaction time | Moderate |
Research Findings and Notes
- The hydrazine-mediated preparation of cyclopentanedicarboximide derivatives demonstrates efficient reflux conditions and controlled reagent addition to maximize yield and purity, highlighting potential scalability and environmental benefits by reducing waste and reaction steps.
- The amidation via acid chlorides remains a classical and reliable method, with bases such as triethylamine or pyridine effectively scavenging HCl to drive the reaction to completion.
- Use of carbodiimide coupling agents allows for milder reaction conditions and is preferred when sensitive functional groups are present.
- Reductive alkylation strategies provide flexibility in modifying the aminoethyl side chain before amidation, useful in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form cyclopentanecarboxylic acid derivatives.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted cyclopentanecarboxamides.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including acylation and alkylation, which are crucial for developing new chemical entities .
Biology
Biologically, this compound is being investigated for its potential roles in biochemical pathways and interactions with proteins. Preliminary studies suggest that it may influence neurotransmission and cellular signaling pathways due to its structural properties .
Mechanism of Action:
The compound is believed to interact with specific molecular targets such as neurotransmitter receptors, potentially modulating their activity. This interaction may involve:
- Signal transduction pathways
- Metabolic regulation
- Gene expression .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential against various diseases. Its neuroprotective properties have drawn attention, particularly concerning neurodegenerative diseases such as Alzheimer's disease .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of cyclopentanecarboxamide derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that modifications to the cyclopentane structure could enhance biological activity.
Case Study 2: Neuroactivity Assessment
Another investigation focused on the neuroactive properties of related aminoethyl derivatives. These compounds were tested for their ability to modulate GABA receptors crucial for neurotransmission. Findings suggested that similar structural motifs could confer neuroprotective effects applicable to this compound.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Cyclopentane Carboxylate Derivatives
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () shares the cyclopentane backbone but differs in functional groups:
- Functional Groups: Ester (COOCH₃) and methylamine substituent vs. carboxamide and aminoethyl groups in the target compound.
- Synthesis : Prepared via condensation with 4-toluenesulfonate, yielding 78% efficiency.
- Spectroscopy : ¹H-NMR data (DMSO-D6) shows distinct aromatic proton signals (δ 7.48, 7.11) absent in the target compound due to the lack of a phenyl group .
Cyclohexane Analog: Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride () demonstrates how ring size (cyclopentane vs. cyclohexane) affects steric hindrance and solubility. Larger rings may reduce crystallinity but improve lipophilicity.
Cyclopentyl Fentanyl Hydrochloride
Cyclopentyl fentanyl hydrochloride () is a potent opioid with a cyclopentanecarboxamide core but includes a piperidine-phenyl pharmacophore:
Aminoethylamine Derivatives
Compounds like 2-(N,N-diisopropylamino)ethyl chloride () and 2-(N,N-dimethylamino)ethyl chloride () share the aminoethyl motif but lack the cyclopentane-carboxamide group:
- Reactivity : The chloride group in these analogs facilitates nucleophilic substitutions, whereas the target compound’s carboxamide may engage in hydrogen bonding.
- Toxicity: Aminoethyl chlorides are often irritants or precursors to toxic agents, whereas carboxamides are generally more stable and biocompatible .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Aminoethyl vs. Piperidine Moieties: While aminoethyl groups (target compound) favor solubility and hydrogen bonding, piperidine-phenyl groups (cyclopentyl fentanyl) enhance receptor targeting .
- Safety Profiles: Aminoethyl chlorides (–4) require careful handling due to reactivity, whereas carboxamide hydrochlorides are likely safer for pharmacological testing.
Biological Activity
N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides an in-depth examination of its biological activity, including mechanisms of action, interactions with biological targets, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₄N₂O·HCl and a molecular weight of approximately 178.66 g/mol. The compound features a cyclopentane ring, which contributes to its unique steric and electronic properties, enhancing its reactivity and solubility in various environments.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Key mechanisms include:
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuroprotective pathways.
- Signal Transduction Modulation : The compound may influence signal transduction pathways, impacting cellular responses to external stimuli.
- Metabolic Regulation : Interaction with metabolic enzymes could lead to alterations in metabolic pathways, which may be relevant for therapeutic applications in metabolic disorders.
Biological Activity and Therapeutic Applications
Research into the biological activity of this compound has revealed several promising therapeutic applications:
- Neuroprotective Properties : Studies indicate that this compound may possess neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a possible application in antibiotic development.
- Potential in Cancer Therapy : The compound's ability to modulate cell signaling pathways may also position it as a candidate for cancer therapy, particularly through mechanisms involving apoptosis induction in cancer cells .
Neuroprotective Effects
A study investigating the neuroprotective effects of this compound found that it could significantly reduce neuronal cell death under stress conditions. The mechanism was linked to its ability to inhibit apoptotic pathways while enhancing survival signals within neuronal cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies showed effective inhibition of bacterial growth at concentrations as low as 10 µM, indicating its potential as a lead compound for new antibiotic therapies.
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₄N₂O·HCl |
| Molecular Weight | 178.66 g/mol |
| Biological Activities | Neuroprotective, Antimicrobial |
| Potential Applications | Treatment of neurodegenerative diseases, Antibiotics |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with ethylenediamine under controlled conditions. For example, reacting cyclopentanecarbonyl chloride with ethylenediamine in dichloromethane at 0–5°C minimizes side reactions. Purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity. Adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and using bases like triethylamine to neutralize HCl byproducts can improve yields to >75% .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- NMR (¹H and ¹³C in DMSO-d6) to confirm the cyclopentane ring (δ ~1.5–2.5 ppm) and amide bond (δ ~7.8 ppm for NH).
- Mass spectrometry (ESI+) to verify molecular ion peaks ([M+H]+ at m/z ~217).
- FTIR for functional groups (amide C=O stretch ~1650 cm⁻¹) .
Q. How should researchers handle the hygroscopic nature of this compound during storage and experimentation?
- Methodological Answer : Store the compound in a desiccator with silica gel at –20°C to prevent moisture absorption. For experimental use, pre-dry solvents (e.g., THF over molecular sieves) and work under inert gas (N2/Ar) to minimize decomposition. Conduct Karl Fischer titration to monitor water content if prolonged storage is required .
Q. What preliminary assays are recommended to evaluate its biological activity against enzymatic targets?
- Methodological Answer : Start with fluorescence-based enzyme inhibition assays (e.g., trypsin-like proteases) at 10–100 µM concentrations. Use SPR (surface plasmon resonance) to measure binding kinetics (KD values). For cellular studies, employ viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa) with IC50 determination. Include positive controls (e.g., known protease inhibitors) to validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%) for this compound?
- Methodological Answer : Systematically test variables:
- Temperature : Lower temperatures (0°C vs. RT) may reduce hydrolysis of the acyl chloride intermediate.
- Solvent polarity : Dichloromethane (low polarity) vs. THF (higher polarity) affects reaction kinetics.
- Purification method : Compare recrystallization vs. column chromatography (silica gel, CH2Cl2/MeOH). Validate results via HPLC and elemental analysis .
Q. What computational strategies can predict the compound’s interaction with cyclin-dependent kinases (CDKs)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using CDK2 crystal structures (PDB: 1HCL). Focus on hydrogen bonding between the aminoethyl group and Asp145. Run MD simulations (GROMACS) to assess binding stability over 100 ns. Validate with free-energy calculations (MM/PBSA) to rank binding affinities vs. known inhibitors .
Q. Why do bioactivity results vary across studies (e.g., IC50 = 10 µM vs. 50 µM), and how can this be addressed?
- Methodological Answer : Variability arises from:
- Assay conditions : Buffer pH (7.4 vs. 6.5) affects protonation of the aminoethyl group.
- Cell permeability : Use logP calculations (e.g., ACD/Labs) to optimize derivatives for membrane penetration.
- Metabolic stability : Pre-incubate compounds with liver microsomes (human/rat) to identify rapid degradation pathways. Standardize protocols across labs .
Q. What degradation products form under accelerated stability conditions, and how are they identified?
- Methodological Answer : Subject the compound to 40°C/75% RH for 4 weeks. Analyze via:
- LC-MS/MS to detect hydrolysis products (e.g., cyclopentanecarboxylic acid, m/z 115).
- NMR to identify oxidized species (e.g., N-oxide derivatives at δ ~3.5 ppm).
- Forced degradation studies (acid/base/oxidative) reveal pathways: HCl catalyzes amide bond cleavage, while H2O2 oxidizes the cyclopentane ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
